molecular formula C10H9ClN2 B15260082 8-Chloro-6-methylquinolin-3-amine CAS No. 1297654-75-1

8-Chloro-6-methylquinolin-3-amine

Cat. No.: B15260082
CAS No.: 1297654-75-1
M. Wt: 192.64 g/mol
InChI Key: TVCNGXIAXZMDIX-UHFFFAOYSA-N
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Description

8-Chloro-6-methylquinolin-3-amine is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The presence of a chlorine atom at the 8th position and a methyl group at the 6th position in the quinoline ring structure gives this compound unique chemical properties and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-6-methylquinolin-3-amine can be achieved through several methods. One common approach involves the reaction of 6-methylquinoline with chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the 8th position. The resulting 8-chloro-6-methylquinoline can then be subjected to amination reactions using ammonia or amine derivatives to obtain this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-6-methylquinolin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the compound to its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Ammonia, amine derivatives, nucleophiles

Major Products Formed

Scientific Research Applications

8-Chloro-6-methylquinolin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives with potential biological activities.

    Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of dyes, catalysts, and materials with specific properties

Mechanism of Action

The mechanism of action of 8-Chloro-6-methylquinolin-3-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA synthesis and bacterial cell death. Additionally, it can interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methylquinolin-8-amine
  • 8-Chloroquinoline
  • 6-Chloro-8-methylquinoline

Uniqueness

8-Chloro-6-methylquinolin-3-amine is unique due to the specific positioning of the chlorine and methyl groups on the quinoline ring, which imparts distinct chemical properties and biological activities.

Properties

CAS No.

1297654-75-1

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

8-chloro-6-methylquinolin-3-amine

InChI

InChI=1S/C10H9ClN2/c1-6-2-7-4-8(12)5-13-10(7)9(11)3-6/h2-5H,12H2,1H3

InChI Key

TVCNGXIAXZMDIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CN=C2C(=C1)Cl)N

Origin of Product

United States

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